molecular formula C8H9KN2O2 B2640327 potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate CAS No. 1955523-98-4

potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate

Cat. No. B2640327
CAS RN: 1955523-98-4
M. Wt: 204.27
InChI Key: QGXOJYVVDTXTRN-UHFFFAOYSA-M
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Description

Potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate is a chemical compound with the CAS Number: 1955523-98-4 . It has a molecular weight of 204.27 . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This review details the recent development in imidazo[1,5-a]pyridine construction involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 204.27 .

Scientific Research Applications

Synthesis and Chemical Properties

Potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate and its derivatives are pivotal in the synthesis of complex organic molecules. These compounds are intermediates in organic synthesis, particularly in the preparation of bicyclic heterocycles with potential pharmacological activities. For instance, imidazo[1,5-a]pyridines have been synthesized as part of studies into potassium-competitive acid blockers (P-CABs), highlighting their role in developing new pharmaceuticals with improved physicochemical properties and biological activities (Palmer et al., 2007). Moreover, the versatile architecture of the imidazo[1,5-a]pyridine scaffold has been utilized to generate stable N-heterocyclic carbenes, showcasing the structural diversity and utility of these compounds in creating complex molecular structures (Alcarazo et al., 2005).

Applications in Medicinal Chemistry

The imidazo[1,5-a]pyridine core is recognized for its "drug prejudice" scaffold due to its extensive applications in medicinal chemistry, including roles in anticancer, antimicrobial, antiviral, and proton pump inhibitor activities. This scaffold is part of various marketed preparations, evidencing its importance in drug design and pharmacology (Deep et al., 2016). Additionally, imidazo[1,5-a]pyridines have been synthesized via innovative methods for the efficient preparation of carboxylic acids, demonstrating their utility in creating bioactive compounds with potential therapeutic applications (Tverdiy et al., 2016).

properties

IUPAC Name

potassium;5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.K/c11-8(12)7-6-3-1-2-4-10(6)5-9-7;/h5H,1-4H2,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXOJYVVDTXTRN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=NC(=C2C1)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9KN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate

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